DL-alpha-Methylleucine
Overview
Description
DL-alpha-Methylleucine, also known as α-Me-DL-Leu-OH or (RS)-2-Amino-2,4-dimethylpentanoic acid, is a white powder . It has a molecular formula of C7H15NO2 and a molecular weight of 145.21 . It is used for research and development purposes .
Molecular Structure Analysis
This compound contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, and 1 hydroxyl group . It consists of 15 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Physical and Chemical Properties Analysis
This compound is a white powder . . The compound should be stored at temperatures between 0-8 °C .
Scientific Research Applications
Molecular Recognition Abilities
The molecular recognition abilities of cyclodextrins towards chiral amino acids, including DL-alpha-Methylleucine, have been explored to understand their interaction mechanisms. A study utilizing spectrophotometry based on methyl orange as a molecular probe highlighted the molecular recognition interaction of alpha-cyclodextrin with chiral amino acids. This recognition ability depends on the inclusion formation constants, providing insight into the thermodynamic parameters of the inclusion process, indicating it as an exothermic and enthalpy-driven process with a negative or minor positive entropic contribution. This study sheds light on the molecular recognition capabilities of cyclodextrins, potentially applicable in chiral separation processes and the development of novel drug delivery systems Fan Yue-xian et al., 2005.
Epigenetic Alterations in Neurodegenerative Diseases
Research has identified the role of alpha-synuclein in sequestering Dnmt1 from the nucleus, presenting a novel mechanism for epigenetic alterations in Lewy body diseases such as Parkinson's disease (PD) and dementia with Lewy bodies (DLB). The study found a reduction of nuclear Dnmt1 levels in human postmortem brain samples from PD and DLB patients, suggesting that the sequestration of Dnmt1 in the cytoplasm results in global DNA hypomethylation involving CpG islands upstream of various genes. This mechanism underlines the decrease in DNA methylation reported for PD and DLB, highlighting the importance of epigenetic dysregulation in these neurodegenerative diseases Paula A. Desplats et al., 2011.
Potential for Tumor Imaging
The synthesis of L-alpha-[5-11C]Methylleucine, investigated through a continuous two-step sequence of Pd0-mediated 11C-methylation and microfluidic hydrogenation, has shown potential as a probe for tumor imaging. Positron emission tomography (PET) scanning in A431 tumor-bearing mice revealed that L-alpha-[5-11C]Methylleucine could be a useful probe for visualizing tumors, demonstrating high accumulation in tumor tissue. This suggests its application in the development of novel PET probes for the diagnosis and monitoring of tumor progression Shuhei Takatani et al., 2021.
Implications for Biochirogenesis
A study on the formation of oligopeptides and copeptides of homochiral sequence from mixtures of racemic alpha-amino acids, including this compound, in aqueous solutions has implications for understanding biochirogenesis. The process demonstrated the polymerization of this compound yielding oligopeptides composed of residues of the same handedness, rationalized by the creation of a library of short diastereoisomeric oligopeptides and the precipitation of the less soluble racemic isotactic peptides. This research provides insights into the spontaneous mirror-symmetry breaking process of racemic mixtures of homochiral peptides, offering a potential explanation for the origin of homochirality in early evolutionary processes R. A. Illos et al., 2008.
Safety and Hazards
When handling DL-alpha-Methylleucine, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should also be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill or leak .
Future Directions
Mechanism of Action
- DL-alpha-Methylleucine is an organic compound that belongs to the family of amino acids, which are the building blocks of proteins .
- The “alpha” in its name refers to the position of the amino group on the alpha carbon, which is the carbon atom next to the carboxyl group—a common structural feature in amino acids .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
DL-alpha-Methylleucine, like other amino acids, plays a role in various biochemical reactions. It interacts with enzymes and proteins, contributing to the structure and function of these biomolecules
Molecular Mechanism
It is known to interact with the enzyme Branched-chain-amino-acid aminotransferase in Escherichia coli
Properties
IUPAC Name |
2-amino-2,4-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-7(3,8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWQPLPYROOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932183 | |
Record name | 2-Methylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-24-1, 5632-91-7 | |
Record name | α-Methyl-DL-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC16592 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30932183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-α-methylleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.111 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-METHYLLEUCINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MJ2EEP1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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